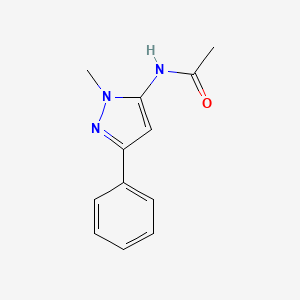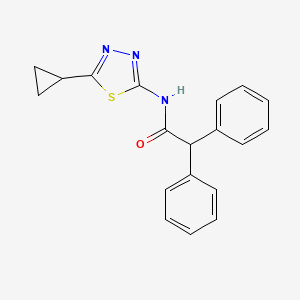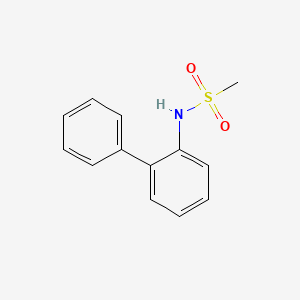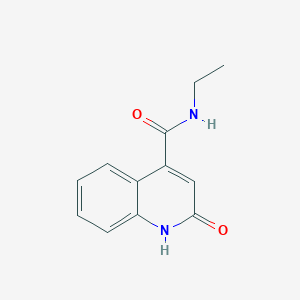![molecular formula C12H11NO4 B7467723 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, also known as MOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MOCA is a heterocyclic organic compound that contains both an oxazole and a carboxylic acid functional group.
Mécanisme D'action
The mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is not fully understood. However, it has been suggested that 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body.
Biochemical and Physiological Effects:
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been found to have antioxidant properties and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in lab experiments is its low toxicity. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have low toxicity in animal studies, making it a safe compound to use in lab experiments. However, one of the limitations of using 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid. Another area of research is the investigation of the mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid, which can help to identify new therapeutic targets for cancer and inflammatory diseases. Furthermore, the potential applications of 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid in material science and agriculture need to be explored in more detail. Overall, 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a promising compound that has the potential to be used in a variety of applications.
Méthodes De Synthèse
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of 2-methylphenol with ethyl bromoacetate to form 2-methylphenyl 2-bromoacetate. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-methylphenyl 2-hydroxyacetohydroxamate. The final step involves the cyclization of this intermediate with phosphorus oxychloride to form 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid.
Applications De Recherche Scientifique
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory diseases such as rheumatoid arthritis and psoriasis. In addition, 5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid has been found to have antimicrobial properties and can be used as a disinfectant.
Propriétés
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-8-4-2-3-5-11(8)16-7-9-6-10(12(14)15)13-17-9/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHZFAHJRDJULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(2-ethylpiperidin-1-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467686.png)


![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)


![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)